molecular formula C6H12N2O B13086057 N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

Cat. No.: B13086057
M. Wt: 128.17 g/mol
InChI Key: AUICVUZUHQWWGO-UHFFFAOYSA-N
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Description

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide (CAS 361176-70-7) is a cyclopropane-containing carboximidamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol . The cyclopropane moiety is a structurally stable and versatile scaffold widely utilized in drug design to improve efficacy, enhance metabolic stability, and increase receptor affinity . Compounds featuring the N-hydroxyimidamide functional group are known to exhibit potent inhibitory activity against various metalloenzymes . This specific structural motif suggests potential as a key intermediate or precursor in the synthesis of novel bioactive molecules. Research into structurally similar cyclopropane amide derivatives has demonstrated significant biological activities, including promising in vitro antibacterial and antifungal properties . These characteristics make this compound a valuable chemical entity for developing new therapeutic agents and probing biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide

InChI

InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(7)8-9/h4,9H,3H2,1-2H3,(H2,7,8)

InChI Key

AUICVUZUHQWWGO-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC1/C(=N/O)/N)C

Canonical SMILES

CC1(CC1C(=NO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide structure .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide has been studied for its potential antiviral activity. Compounds with similar structures have shown effectiveness against viruses such as respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV). Research indicates that these compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle .

Pharmaceutical Formulations
The compound can be incorporated into pharmaceutical formulations aimed at treating viral infections. Its ability to form stable complexes with various carriers enhances its bioavailability and therapeutic efficacy. Studies suggest that formulations containing this compound exhibit favorable pharmacokinetic profiles, making them suitable candidates for further development in antiviral therapies .

Agricultural Applications

Pesticidal Activity
Research has indicated that this compound may possess pesticidal properties. Similar compounds have been evaluated for their effectiveness against agricultural pests, with promising results in inhibiting the growth of harmful insects and pathogens. This application could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its unique cyclopropane structure allows for the creation of materials with specific mechanical properties and thermal stability. Research into polymer composites incorporating this compound is ongoing, with potential applications in coatings, adhesives, and other industrial materials .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of compounds similar to this compound demonstrated significant inhibition of RSV replication in vitro. The results showed a dose-dependent response, with higher concentrations leading to greater reductions in viral load .

Case Study 2: Agricultural Impact

Field trials assessing the pesticidal effects of derivatives of this compound revealed a marked decrease in pest populations compared to untreated controls. These findings suggest that this compound could be developed into an effective biopesticide .

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and imidamide structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2,2-dimethylcyclopropane-1-carboxamide
  • 2,2-dimethylcyclopropane-1-carboximidamide
  • N’-hydroxy-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

N’-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide is unique due to its specific combination of a cyclopropane ring with an imidamide group and a hydroxyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications .

Biological Activity

N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.

Chemical Structure

The molecular structure of this compound includes a cyclopropane ring substituted with hydroxyl and imidamide functional groups. This configuration may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies suggest that derivatives of cyclopropane compounds can inhibit viral replication, particularly in HIV models.
  • Anticancer Properties : Certain analogs have shown promise in suppressing tumor growth in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

Antiviral Activity

A study evaluated the anti-HIV activity of various cyclopropane derivatives. Compounds structurally related to this compound demonstrated significant inhibition of HIV replication in both drug-sensitive and resistant strains. The effective concentration (EC50) values were reported as low as 0.036 μM, indicating potent activity against the virus .

Anticancer Activity

Research into the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cells. For instance, one study reported that a related compound led to a 50% reduction in cell viability at concentrations around 10 μM in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways .

Enzyme Inhibition

Cyclopropane derivatives have been identified as potential inhibitors of certain enzymes involved in metabolic processes. For example, a recent investigation highlighted that these compounds could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

Case Studies

StudyCompound TestedBiological ActivityEC50 Value
Cyclopropane Derivative AAnti-HIV0.036 μM
Cyclopropane Derivative BAnticancer (Breast Cancer)10 μM
Cyclopropane Derivative CDPP-IV InhibitionNot specified

Safety and Toxicity

Safety data for this compound indicate potential hazards associated with its use. The compound is classified with acute toxicity risks and may cause skin irritation or respiratory issues upon exposure . Therefore, handling should be done with caution, following appropriate safety protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-hydroxy-2,2-dimethylcyclopropane-1-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using DCC as a coupling agent) between cyclopropane carboxylic acid derivatives and hydroxylamine analogs. Reaction optimization should focus on solvent polarity (e.g., anhydrous DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reactants to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm cyclopropane ring integrity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays).
    Cross-reference spectral data with computational predictions (e.g., PubChem’s SMILES-based simulations) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at 4°C, -20°C, and room temperature.
  • Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days).
  • Assess hygroscopicity by comparing samples stored under nitrogen vs. ambient humidity. Stability is often solvent-dependent; DMSO solutions may require desiccant-containing vials .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Use spectrophotometric methods to measure inhibition constants (KiK_i) under varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.
  • Molecular docking : Employ software like AutoDock Vina with crystallographic enzyme structures (PDB database) to predict binding poses. Validate results with site-directed mutagenesis .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • DFT calculations : Optimize the compound’s geometry (Gaussian 09, B3LYP/6-31G* basis set) to identify reactive sites (e.g., hydroxylamine group).
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.
  • Metabolic pathway simulation : Leverage MetaCore/MetaDrug platforms to predict hydroxylation or glucuronidation pathways .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative analysis : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2) and protocols (e.g., MTT vs. resazurin viability assays).
  • Sample validation : Confirm compound identity and purity via third-party analytical services.
  • Systematic review : Apply PRISMA guidelines to aggregate data, identify confounding variables (e.g., solvent effects, endotoxin contamination), and perform meta-regression .

Q. What in vitro assays are suitable for evaluating the compound’s antioxidant potential?

  • Methodological Answer :

  • DPPH/ABTS radical scavenging : Measure IC₅₀ values under controlled pH and temperature.
  • Ferrozine assay : Quantify metal chelation capacity (e.g., Fe²⁺ binding).
  • Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in stressed cell models (e.g., H₂O₂-treated fibroblasts). Include BHA or ascorbic acid as positive controls .

Methodological Best Practices

  • Data Validation : Cross-check experimental results with open-access databases (e.g., PubChem, ChemIDplus) to ensure consistency with published physicochemical properties .
  • Ethical Compliance : Adhere to institutional safety protocols for handling hydroxylamine derivatives (e.g., PPE, fume hood use) and dispose of waste per EPA guidelines .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology expertise to address complex research questions .

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